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Compound of Interest

Compound Name: TED-347

Cat. No.: B611275

Welcome to the technical support center for TED-347, a potent, irreversible, and covalent
inhibitor of the YAP-TEAD protein-protein interaction. This resource is designed for
researchers, scientists, and drug development professionals to help troubleshoot and mitigate
potential off-target effects during their experiments with TED-347.

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action of TED-347?

Al: TED-347 is a potent, irreversible, covalent, and allosteric inhibitor of the protein-protein
interaction between Yes-associated protein (YAP) and TEA domain transcription factors
(TEAD).[1][2][3] It specifically and covalently binds to a conserved cysteine residue (Cys-367 in
TEADA4) located in the central pocket of TEAD proteins.[1][2] This covalent modification blocks
the transcriptional activity of TEAD and has demonstrated anti-tumor activity.[1][2]

Q2: How selective is TED-347 for TEAD proteins?

A2: TED-347 has been shown to be selective for TEADS, inhibiting TEAD2 with similar efficacy
to TEADA4.[1] Studies have also indicated that TED-347 does not inhibit the uPAR-uPA or
Cav2.2 a-3 protein-protein interactions, suggesting a degree of specificity.[1][2] However, like
many covalent inhibitors with highly electrophilic "warheads," the potential for off-target
interactions with other cysteine-containing proteins exists and should be experimentally
evaluated in your system.[4][5]
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Q3: What are the potential off-target effects of TED-3477

A3: While specific off-target interactions of TED-347 have not been extensively published,
potential off-target effects of covalent inhibitors are generally driven by the reactivity of the
electrophilic warhead with nucleophilic residues (like cysteine) on other proteins. Unintended
binding to other kinases or proteins involved in critical cellular signaling pathways could lead to
unexpected phenotypic outcomes. Therefore, it is crucial to experimentally determine the off-
target profile of TED-347 in your specific cellular context.

Q4: How can | assess the on-target engagement of TED-347 in my cells?

A4: Several methods can be used to confirm that TED-347 is engaging with TEAD proteins in
your cellular model:

o Co-Immunoprecipitation (Co-IP): A successful Co-IP experiment showing reduced interaction
between YAP and TEAD in the presence of TED-347 is a strong indicator of on-target
activity.[1][6]

e TEAD Luciferase Reporter Assay: A decrease in the signal from a TEAD-responsive
luciferase reporter construct after treatment with TED-347 indicates inhibition of TEAD
transcriptional activity.[7]

o Cellular Thermal Shift Assay (CETSA): Ligand binding can alter the thermal stability of a
protein. CETSA can be used to demonstrate direct engagement of TED-347 with TEAD
proteins in a cellular environment.[8][9][10]

o Western Blot for Downstream Targets: Analyzing the protein levels of known YAP/TEAD
target genes (e.g., CTGF, CYR61, ANKRD1) can confirm the functional consequence of
TEAD inhibition.[1][2][11]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target
effects of TED-347.

Problem: Unexpected or inconsistent experimental results after TED-347 treatment.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b611275?utm_src=pdf-body
https://www.benchchem.com/product/b611275?utm_src=pdf-body
https://www.benchchem.com/product/b611275?utm_src=pdf-body
https://www.benchchem.com/product/b611275?utm_src=pdf-body
https://www.benchchem.com/product/b611275?utm_src=pdf-body
https://www.benchchem.com/product/b611275?utm_src=pdf-body
https://www.medchemexpress.com/ted-347.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8806348/
https://www.benchchem.com/product/b611275?utm_src=pdf-body
https://www.selleckchem.com/datasheet/ted-347-S895101-DataSheet.html
https://www.benchchem.com/product/b611275?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25101824/
https://www.researchgate.net/publication/361097135_A_cellular_thermal_shift_assay_for_detecting_amino_acid_sites_involved_in_drug_target_engagement
https://pubmed.ncbi.nlm.nih.gov/36049119/
https://www.medchemexpress.com/ted-347.html
https://www.cancer-research-network.com/2020/06/09/ted-347-is-an-irreversible-and-covalent-yap-tead-protein-protein-interaction-inhibitor/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01275
https://www.benchchem.com/product/b611275?utm_src=pdf-body
https://www.benchchem.com/product/b611275?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“@ Troubleshooting & Optimization

Check Availability & Pricing

This could manifest as unexpected cell toxicity, altered signaling in pathways unrelated to
Hippo, or irreproducible data.

Troubleshooting Workflow:

Start: Unexpected Results with TED-347

\A

Step 1: Confirm On-Target Engagement
(Co-IP, Reporter Assay, CETSA, Western Blot)

On-target engagement confirmed?

Troubleshoot On-Target Activity Step 2: Profile for Off-Targets
(Concentration, Incubation Time, Cell Line) (Kinome Scan, ABPP, Proteome-wide CETSA)

Consider other experimental variables

(Reagents, Cell Culture Conditions) Step 3: Mitigate Off-Target Effects

Dose Reduction | Alternative Inhibitor | Target Validation (SiRNA/CRISPR)

Click to download full resolution via product page

Caption: A troubleshooting workflow for addressing unexpected results with TED-347.
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Quantitative Data Summary

Parameter Value Target/System Reference
TEAD4-Yap1l protein-
EC50 5.9 uM o _ [1131[7]
protein interaction
) Covalent binding to
Ki 10.3 uM [1][2]
Cys-367 of TEAD4
o Maximum rate of
Inactivation t1/2c0 18.2 hours ) o [1][2]
TEAD4 inactivation
Effective Inhibition of GBM43
_ 0.5-100 pM o [1]
Concentration cancer cell viability
Inhibition of Myc-
Effective TEAD4 and FLAG-
_ 5 uM [1]
Concentration Yapl co-
immunoprecipitation
) Significant reduction
Effective ) )
) 10 uM in CTGF transcript [1]
Concentration

levels

Experimental Protocols

Protocol 1: Kinome Profiling to Identify Off-Target
Kinase Interactions

Objective: To identify potential off-target kinase inhibitors of TED-347. This is a common first

step as many signaling pathways are regulated by kinases.

Methodology:

o Service Provider Selection: Engage a commercial service provider that offers kinome

profiling services (e.g., KINOMEscan™, Reaction Biology). These services typically screen

compounds against a large panel of purified, active kinases.
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Compound Submission: Provide a high-purity sample of TED-347 at the concentration
specified by the provider. Acommon screening concentration is 10 uM.

Assay Principle: These assays are often competition binding assays where the ability of
TED-347 to displace a known ligand from the kinase active site is measured.

Data Analysis: The service provider will return a list of kinases that show significant binding
to TED-347, often expressed as a percentage of inhibition or a dissociation constant (Kd).

Hit Validation: Potential off-target kinases identified in the primary screen should be validated
using orthogonal assays, such as in vitro kinase activity assays in the presence of varying
concentrations of TED-347.

Protocol 2: Activity-Based Protein Profiling (ABPP) for
Proteome-Wide Off-Target Identification

Objective: To identify a broader range of potential off-targets of TED-347 in a cellular context by

leveraging its covalent binding mechanism.

Methodology:

Probe Synthesis: Synthesize an alkyne- or azide-functionalized version of TED-347. This
“clickable" tag will allow for the subsequent enrichment of covalently bound proteins.

Cell Treatment: Treat your cell line of interest with the tagged TED-347 probe at a
concentration determined to be effective for on-target inhibition. Include a vehicle control
(e.g., DMSO).

Cell Lysis: Lyse the cells under denaturing conditions to preserve the covalent adducts.

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-
promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin)
to the probe-labeled proteins.

Enrichment: Use streptavidin-coated beads to enrich for the biotinylated proteins.
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On-Bead Digestion: Digest the enriched proteins into peptides using a protease (e.g.,
trypsin).

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass
spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the TED-
347 probe.

Data Analysis: Compare the identified proteins from the probe-treated sample to the vehicle
control to identify specific off-targets.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for
Target Engagement Validation

Objective: To confirm the engagement of TED-347 with a putative off-target protein in intact

cells.

Methodology:

Cell Culture and Treatment: Culture your cells of interest and treat them with TED-347 at
various concentrations or with a vehicle control.

Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-
70°C) for a short period (e.g., 3 minutes).

Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction
(containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by
centrifugation.

Protein Quantification and Western Blot: Quantify the total protein concentration in the
soluble fraction. Analyze the abundance of the putative off-target protein in the soluble
fractions by Western blot using a specific antibody.

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the
melting curve to a higher temperature in the presence of TED-347 indicates that the
compound is binding to and stabilizing the protein.

Signaling Pathway and Workflow Diagrams
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Caption: The Hippo Signaling Pathway and the mechanism of action of TED-347.
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Caption: An experimental workflow for identifying and mitigating off-target effects of TED-347.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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